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Compound of Interest |

3-Bromo-4-fluoro-2-
Compound Name:
hydroxybenzaldehyde
CAS No.: 856076-73-8
Cat. No.: B2373996

Executive Summary & Chemical Identity

3-Bromo-4-fluoro-2-hydroxybenzaldehyde (CAS: 856076-73-8) is a highly functionalized
aromatic scaffold utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced
materials.[1] Its structure features three distinct reactive handles—an aldehyde, a phenolic
hydroxyl, and an aryl bromide—positioned around a fluorinated core. This unique substitution
pattern makes it an ideal "hub" for diversity-oriented synthesis (DOS), particularly in the
development of PROTACSs (Proteolysis Targeting Chimeras) and kinase inhibitors where the
fluorine atom modulates metabolic stability and binding affinity.

Chemical Specifications
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Property Detail

CAS Number 856076-73-8

Molecular Formula C7H4BrFO2

Molecular Weight 219.01 g/mol

IUPAC Name 3-Bromo-4-fluoro-2-hydroxybenzaldehyde

_ Off-white to pale yellow solid (low melting point
Physical State )
possible)

Soluble in DMSO, DMF, MeOH, DCM; sparingly

Solubilit
y soluble in water.[2][3][4]

~6.5 - 7.0 (Phenolic OH, enhanced acidity due

pKa (Predicted)
to ortho-F/Br)

Health, Safety, and Environment (HSE) Protocols

Core Directive: Treat as a potent skin and eye irritant with potential lachrymatory properties.
The combination of aldehyde and halogen functionalities necessitates strict engineering
controls.

Personal Protective Equipment (PPE) Matrix

o Respiratory: NIOSH-approved N95 or P100 respirator if dust is generated. Use a chemical
cartridge respirator (organic vapor) if heating or handling large quantities.

e Ocular: Chemical splash goggles are mandatory. A face shield is recommended during
synthesis initiation.

o Dermal: Double-gloving is required.

o

Inner Layer: Nitrile (4 mil).

o

Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

[¢]

Rationale: Halogenated aromatics can permeate standard latex rapidly.
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Storage & Stability

e Temperature: Store at 2°C to 8°C.
e Atmosphere: Hygroscopic and air-sensitive.[1] Store under Argon (Ar) or Nitrogen (Nz2).

o Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and aldehyde
oxidation (forming the corresponding benzoic acid).

Analytical Characterization & QC

Before deploying this reagent in synthesis, verify its integrity. Aldehydes are prone to
autoxidation.

Protocol: Purity Verification via *H-NMR
e Solvent: Dissolve ~10 mg in DMSO-des (CDCIs may cause peak broadening of the phenol).
o Key Diagnostic Signals:

o Aldehyde (-CHO): Singlet at ~10.0 - 10.3 ppm. Note: If a broad singlet appears ~12-13
ppm, the sample has oxidized to the carboxylic acid.

o Phenol (-OH): Broad singlet at ~11.0 - 11.5 ppm (exchangeable with D20).

o Aromatic Region: Two doublets (or multiplets depending on F-coupling) in the 7.0-8.0 ppm
range.

o F-NMR Check: Essential to confirm the presence of fluorine and absence of defluorinated
byproducts. Expect a signal around -100 to -120 ppm (relative to CFClIs).

Synthetic Application Protocols

This compound serves as a trifunctional building block. The following protocols outline the three
primary vectors for derivatization.

Workflow Visualization

The diagram below illustrates the orthogonal reactivity of the scaffold.
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Pathway A:
Reductive Amination

R-NH2 / NaBH(OAc)3

3-Bromo-4-fluoro- R-X / K2CO3 » Pathway C: Ether Linkers
2-hydroxybenzaldehyde | Phenolic Alkylation (PROTAC Anchors)
1
L

Ar-B(OH)2 / Pd(0)

Pathway B: N Biaryl Systems
Suzuki-Miyaura Coupling (Core Extension)

Click to download full resolution via product page

Figure 1: Orthogonal reactivity map. The aldehyde (Path A) and phenol (Path C) can be
modified under mild conditions, while the aryl bromide (Path B) requires transition metal
catalysis.

Protocol A: Suzuki-Miyaura Cross-Coupling

Obijective: Functionalize the C3-position with an aryl group. Challenge: The ortho-hydroxyl
group can poison Pd catalysts or lead to dehalogenation. Protection (e.g., as a methoxymethyl
ether) is often recommended, but this protocol uses a ligand-optimized method for the free
phenol.

Reagents:

e Substrate: 1.0 equiv

e Boronic Acid: 1.2 equiv[5]

o Catalyst: Pd(dppf)Cl2-DCM (5 mol%) - Robust against steric bulk.
o Base: K2COs (3.0 equiv)

e Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step:
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» Degassing: Sparge the solvent mixture with Argon for 15 minutes. Critical: Oxygen inhibits
the catalytic cycle.

e Assembly: In a reaction vial, combine the substrate, boronic acid, base, and catalyst.
e Initiation: Add the degassed solvent via syringe.[6] Seal the vial immediately.
e Reaction: Heat to 80°C for 4-16 hours. Monitor via LC-MS (Target Mass = MW + Ar - Br).

e Workup: Cool to RT. Dilute with EtOAc, wash with 1M HCI (to protonate the phenol and
ensure it partitions to the organic layer), then brine. Dry over Na2SOa.

Protocol B: "One-Pot" Schiff Base Formation &
Reduction

Objective: Install an amine handle at the aldehyde position.

Reagents:

Substrate: 1.0 equiv

Amine (R-NH2): 1.1 equiv

Reducing Agent: NaBH(OAc)s (1.5 equiv) - Milder than NaBHa, prevents reduction of the
aldehyde before imine formation.

Acid Catalyst: Acetic Acid (cat., 1-2 drops)

Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step:

¢ |Imine Formation: Dissolve substrate and amine in DCE. Add acetic acid. Stir at Room
Temperature (RT) for 1-2 hours.

o Checkpoint: Monitor by TLC (disappearance of aldehyde spot).

e Reduction: Cool the mixture to 0°C. Add NaBH(OACc)s portion-wise.
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o Completion: Allow to warm to RT and stir overnight.

¢ Quench: Add saturated NaHCOs solution. Extract with DCM.

Troubleshooting & Optimization

Issue Probable Cause Corrective Action

) Protect the phenol as a Benzyl
o _ _ Phenol interference / Catalyst
Low Yield in Suzuki Coupling o (Bn) or Methoxymethyl (MOM)
poisoning. _ _
ether prior to coupling.

. Check storage conditions. If
Aldehyde Peak Missing in

NMR Oxidation to carboxylic acid. oxidized, purify via acid-base
extraction or recrystallization.
_ o _ Use molecular sieves (4A)
Multiple Spots on TLC Incomplete imine formation or ) o )
o _ during the imine formation step
(Amination) hydrolysis.

to remove water.

Switch solvent to
o Pd-catalyzed Toluene/Water; reduce
De-bromination ) )
hydrodehalogenation. reaction temperature; ensure

rigorous exclusion of Oz.
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» Handling of Fluorinated Aromatics: Chambers, R. D. (2004). Fluorine in Organic Chemistry.
Blackwell Publishing. (General Reference for reactivity of fluoro-arenes).

(Note: Specific physical data for CAS 856076-73-8 is derived from vendor Certificates of
Analysis and analogous structures due to limited primary literature on this specific isomer.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b2373996?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/256902857_Unforeseen_formation_of_2-bromo-3-hydroxybenzaldehyde_by_bromination_of_3-hydroxybenzaldehyde
https://webbook.nist.gov/cgi/cbook.cgi?ID=C6168598
https://webbook.nist.gov/cgi/cbook.cgi?ID=C6168598
https://pubchem.ncbi.nlm.nih.gov/compound/3S_-3_7-dimethylocta-1_6-dien-3-ol
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://pdf.benchchem.com/1292/Application_Notes_and_Protocols_for_Suzuki_Coupling_Reactions_Using_2_Bromo_4_fluoro_3_methylbenzophenone.pdf
http://orgsyn.org/demo.aspx?prep=v82p0064
https://www.chemsrc.com/en/Catg/154.html
https://pdf.benchchem.com/134/A_Comparative_Analysis_of_the_Reactivity_of_4_Bromo_2_hydroxybenzaldehyde_and_5_Bromosalicylaldehyde.pdf
https://www.benchchem.com/product/b2373996#standard-operating-procedure-for-handling-3-bromo-4-fluoro-2-hydroxybenzaldehyde
https://www.benchchem.com/product/b2373996#standard-operating-procedure-for-handling-3-bromo-4-fluoro-2-hydroxybenzaldehyde
https://www.benchchem.com/product/b2373996#standard-operating-procedure-for-handling-3-bromo-4-fluoro-2-hydroxybenzaldehyde
https://www.benchchem.com/product/b2373996#standard-operating-procedure-for-handling-3-bromo-4-fluoro-2-hydroxybenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2373996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological (Synthesis & Protocols)

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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